molecular formula C11H24O4Si B129845 Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane CAS No. 2897-60-1

Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane

Cat. No.: B129845
CAS No.: 2897-60-1
M. Wt: 248.39 g/mol
InChI Key: OTARVPUIYXHRRB-UHFFFAOYSA-N
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Description

Diethoxy(3-glycidyloxypropyl)methylsilane (GPMS) is an epoxysilane which can be used as a silane coupling agent for the surface treatment of a variety of materials. These silanes can also be used as adhesion promoters by modifying the surface properties of the substrates and elastomeric materials.

Mechanism of Action

Target of Action

The primary targets of (3-Glycidoxypropyl)methyldiethoxysilane, also known as Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane or Diethoxy(3-glycidyloxypropyl)methylsilane, are inorganic fillers such as powdered silicas, glass, fiberglass, ceramics, and a wide variety of polymers . These targets play a crucial role in the formation of composite materials, providing the structural framework that the compound interacts with.

Mode of Action

This compound acts as a coupling agent, forming bonds between the inorganic fillers and organic polymers . The compound contains two functional groups: an epoxy group and ethoxy groups. The epoxy group is reactive and can form bonds with a variety of organic compounds, including amides, alcohols, thiols, and acids . The ethoxy groups, on the other hand, react with the inorganic substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the formation of Si-C bonds through a process known as silane coupling . This process allows the compound to form strong bonds with both the inorganic substrate and the organic polymers, effectively coupling the two together .

Pharmacokinetics

The compound’s density, boiling point, and water solubility may also play a role in its bioavailability .

Result of Action

The result of the compound’s action is the formation of a composite material with improved mechanical, electrical, and optical properties . In particular, the compound can significantly enhance the wet-state performance of the composite material . It can also improve the adhesion and durability of coatings, adhesives, and sealants .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and humidity. For instance, the compound reacts slowly with moisture or water . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions during its application.

Properties

IUPAC Name

diethoxy-methyl-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24O4Si/c1-4-14-16(3,15-5-2)8-6-7-12-9-11-10-13-11/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTARVPUIYXHRRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(CCCOCC1CO1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

101638-90-8
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=101638-90-8
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DSSTOX Substance ID

DTXSID2044638
Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Molecular Weight

248.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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CAS No.

2897-60-1
Record name γ-Glycidoxypropylmethyldiethoxysilane
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Record name Diethoxy(methyl)(3-(oxiran-2-ylmethoxy)propyl)silane
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Record name 2897-60-1
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Record name Oxirane, 2-[[3-(diethoxymethylsilyl)propoxy]methyl]-
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Record name 3-(Methyldiethoxysilyl)propyl glycidyl ether
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Record name [3-(2,3-epoxypropoxy)propyl]diethoxymethylsilane
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Record name DIETHOXY(METHYL)(3-(OXIRAN-2-YLMETHOXY)PROPYL)SILANE
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Synthesis routes and methods

Procedure details

Again, to the apparatus of Example 3 were pressure charged 49.6 lb [22.5 kg] (168.2 mol) of methyldiethoxysilane from a 10 gallon Pope can. After addition of the 20.0 g of CPA ethanol solution (15 ppm Pt) and 21.0 ml (460 ppm) of acetic acid through the handhole, the reactor was kept under nitrogen purge, sealed and heated to 85° C. Allyl glycidyl ether (50.6 lb [23 kg], 20 mole % excess or 210.8 mol) was added through a line to the mixture in the reactor from a pressurized can. The AGE was added at a rate that kept the reaction temperature between 85 and 95° C. After two hours, the addition was complete and the hydrosilation lites were stripped. The crude product was vacuum distilled at 104-121° C. (3-7 mm Hg) to yield 75.5 pounds (31.23 kg) of γ-glycidoxypropylmethyldiethoxysilane with an average purity of 99.0%. This represents a conversion of 82.3%. Again present were the silane scrambled products γ-glycidoxy-propyldimethyl(ethoxy) silane (0.39% by GC) and γ-glycidoxypropyltriethoxysilane (0.27% by GC).
Quantity
168.2 mol
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reactant
Reaction Step One
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0 (± 1) mol
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21 mL
Type
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Reaction Step Two
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210.8 mol
Type
reactant
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[Compound]
Name
crude product
Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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